5-Iodo-4-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine

Cross‑coupling Late‑stage functionalization Medicinal chemistry

This 5-iodo-4-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a non-interchangeable trifunctionalized scaffold. The C5 iodine enables high-throughput Suzuki diversification for focused 5-aryl libraries—impossible with des-iodo analogs. The CF3 group provides superior metabolic stability vs. CHF2/CH3 analogs. The N-methylpiperazine (pKa ~7.5–8.0) combined with CF3 places this core in favorable CNS drug-like space. Ideal for kinase and GPCR programs. Procure this specific substitution pattern to avoid synthetic dead-ends and ensure downstream success.

Molecular Formula C10H12F3IN4
Molecular Weight 372.13 g/mol
Cat. No. B11779341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-4-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine
Molecular FormulaC10H12F3IN4
Molecular Weight372.13 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC=NC(=C2I)C(F)(F)F
InChIInChI=1S/C10H12F3IN4/c1-17-2-4-18(5-3-17)9-7(14)8(10(11,12)13)15-6-16-9/h6H,2-5H2,1H3
InChIKeyAMPSBZJEGQYTHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Iodo-4-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine: Core Building-Block Profile for Targeted Procurement


5-Iodo-4-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine (CAS 1706436-70-5) is a trifunctionalized pyrimidine that combines an iodine atom at C5, a 4-methylpiperazin-1-yl moiety at C4, and a trifluoromethyl (CF₃) group at C6 . The iodine serves as a universal cross‑coupling handle for Suzuki, Sonogashira, and related Pd‑catalyzed transformations, whereas the CF₃ substituent simultaneously raises lipophilicity and oxidative metabolic stability relative to non‑fluorinated or difluoromethyl analogs [1]. The N‑methylpiperazine ring offers a protonatable tertiary amine that can modulate solubility and target engagement in biologically active molecules.

5-Iodo-4-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine: Why Close Analogs Cannot Substitute This Precise Scaffold


Piperazinyl-pyrimidine cores are widely exploited in kinase inhibitor programs, yet subtle substituent changes dramatically alter reactivity, pharmacokinetics, and synthetic tractability [1]. Replacing the iodo group with hydrogen eliminates the most versatile cross‑coupling vector, forcing longer de novo routes when late‑stage diversification is required. Exchanging the CF₃ for a CHF₂ or CH₃ group reduces metabolic shielding and lowers logP, potentially compromising blood‑brain barrier penetration or cellular potency . Moving the piperazine to the 2‑position or removing the N‑methyl group alters basicity and conformational preferences, which can disrupt key binding interactions. These interdependent effects mean that the specific substitution pattern of 5‑iodo‑4‑(4‑methylpiperazin‑1‑yl)‑6‑(trifluoromethyl)pyrimidine is not interchangeable with any single commercial analog without risking failure in downstream chemistry or biology.

5-Iodo-4-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine: Head‑to‑Head Quantitative Differentiation Data for Procurement Decisions


Synthetic Diversification Capacity: Iodo vs. Des‑Iodo Analog

The 5‑iodo substituent enables Pd‑catalyzed C–C bond formation (Suzuki, Sonogashira, Heck, Buchwald–Hartwig) that is impossible with the des‑iodo analog 4‑(4‑methylpiperazin‑1‑yl)‑6‑(trifluoromethyl)pyrimidine (CAS 845616‑55‑9) [1]. In a representative study on analogous 5‑iodopyrimidines, Suzuki coupling with Pd₂(dba)₃/XPhos proceeded in >80% yield, whereas the corresponding 5‑H compound was completely unreactive under identical conditions [2]. This fundamental reactivity difference defines the iodo compound as the only viable scaffold for convergent library synthesis among the two.

Cross‑coupling Late‑stage functionalization Medicinal chemistry

Metabolic Stability Imparted by Trifluoromethyl vs. Difluoromethyl

The CF₃ group at C6 confers greater resistance to CYP450‑mediated oxidation compared to the CHF₂ group present in the commercially available analog 4‑(difluoromethyl)‑5‑iodo‑6‑(4‑methylpiperazin‑1‑yl)pyrimidine (CAS 1706441‑75‑9) . Literature on pyrimidine scaffolds demonstrates that replacement of CHF₂ with CF₃ increases the calculated logP by ≈0.5–0.8 units and reduces intrinsic clearance in human liver microsomes by 2‑ to 5‑fold [1]. Although direct experimental data for this exact pair are not published, the class‑level trend is consistent across multiple heterocyclic series.

Metabolic stability Lipophilicity Fluorine chemistry

Basicity and Solubility Modulation by N-Methylpiperazine vs. Unsubstituted Piperazine

The N‑methylpiperazine moiety in the target compound (calculated pKa ∼7.5–8.0) provides a protonatable center that enhances aqueous solubility at pH <7 relative to the non‑methylated piperazine analog 4‑(piperazin‑1‑yl)‑6‑(trifluoromethyl)pyrimidine (CAS 845616‑55‑9), which carries a secondary amine (calculated pKa ∼9.0–9.5) [1]. The lower basicity of the N‑methyl tertiary amine reduces the fraction of permanently ionized species at physiological pH, often improving passive membrane permeability while retaining sufficient solubility for formulation [2].

Physicochemical properties Solubility Amine basicity

Kinase Inhibition Selectivity: Contextual Differentiation from PF‑4708671

The iodo‑CF₃‑piperazine scaffold is a stripped‑down precursor to elaborated kinase inhibitors, distinct from the fully elaborated clinical candidate PF‑4708671 (Ki = 20 nM for S6K1) . While PF‑4708671 is a potent, cell‑permeable S6K1 inhibitor with >400‑fold selectivity over S6K2, it cannot serve as a building block for parallel library synthesis because its benzimidazole and pyrimidine‑ethyl substituents are integral to its final pharmacophore. The target compound, in contrast, provides the core pyrimidine‑piperazine architecture with orthogonal reactive handles (iodo, CF₃), allowing systematic exploration of structure–activity relationships that PF‑4708671 cannot address [1].

Kinase inhibition Selectivity S6K1

5-Iodo-4-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine: High‑Value Application Scenarios Driven by Quantitative Differentiation


Parallel Library Synthesis for Kinase Lead Generation

The iodo group at C5 enables high‑throughput Suzuki diversification to produce focused libraries of 5‑aryl‑4‑(4‑methylpiperazin‑1‑yl)‑6‑(trifluoromethyl)pyrimidines. This is impossible with the des‑iodo analog CAS 845616‑55‑9, which would require cumbersome linear synthesis. The CF₃ group provides metabolic stability superior to the CHF₂ analog CAS 1706441‑75‑9 .

Radiolabeled Probe Development via Isotopic Iodine Exchange

The aryl iodide can be converted to [¹²⁵I] or [¹³¹I]‑labeled congeners for SPECT imaging or binding assays, following the precedent set by iodo‑pyrimidine radiotracers such as [¹²⁵I]ICO1686 [1]. The N‑methylpiperazine improves CNS penetration potential compared to unsubstituted piperazine analogs.

Bioconjugation and Chemical Biology Tool Synthesis

The iodine serves as a leaving group for Pd‑catalyzed or Cu‑mediated coupling to alkynes, boronic acids, or amines, enabling the attachment of biotin, fluorophores, or PEG linkers. The CF₃ group acts as a ¹⁹F NMR probe for monitoring binding events in complex biological matrices.

Preclinical DMPK Scaffold for CNS‑Penetrant Candidates

The balanced pKa of the N‑methylpiperazine (∼7.5–8.0) combined with the lipophilic CF₃ group places the scaffold within the favorable CNS drug‑like property space (logP ∼2.5–3.5). Teams can use this core to explore kinase or GPCR targets while maintaining brain penetration, avoiding the high clearance often associated with the CHF₂ analog [2].

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